molecular formula C8H14Cl2 B1358905 2,8-Dichloro-1-octene CAS No. 485320-13-6

2,8-Dichloro-1-octene

Cat. No.: B1358905
CAS No.: 485320-13-6
M. Wt: 181.1 g/mol
InChI Key: USNACSJJNIPRRX-UHFFFAOYSA-N
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Description

2,8-Dichloro-1-octene (CAS No. 485320-13-6) is a chlorinated alkene with the molecular formula C₈H₁₄Cl₂ and a molecular weight of 181.10276 g/mol . Structurally, it consists of an eight-carbon chain (1-octene) with chlorine atoms substituted at the 2nd and 8th positions. Notably, an alias listed in one source—Clindamycin Palmitate Hydrochloride—appears to be erroneous, as this name corresponds to a distinct antibiotic compound unrelated to chlorinated alkenes .

Properties

IUPAC Name

2,8-dichlorooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Cl2/c1-8(10)6-4-2-3-5-7-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNACSJJNIPRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641082
Record name 2,8-Dichlorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-13-6
Record name 1-Octene, 2,8-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485320-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dichlorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of 2,8-Dichloro-1-octene involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The double bond allows for addition reactions, which can modify the compound’s structure and properties . These interactions can affect biological pathways, particularly those involving enzymes that metabolize chlorinated hydrocarbons .

Comparison with Similar Compounds

Research Findings and Data Gaps

While this compound’s synthesis and basic properties are documented , comparative studies on its reactivity, toxicity, and environmental fate are scarce. For example:

  • Thermal Stability : Predicted to decompose at temperatures >200°C, releasing HCl, but experimental data are unavailable.
  • Solubility : Expected to be low in water (similar to dichloroalkenes like 1,2-dichloroethylene).

Biological Activity

2,8-Dichloro-1-octene is a chlorinated hydrocarbon with potential applications in various fields, including agriculture and industrial chemistry. Understanding its biological activity is essential for assessing its environmental impact and safety for human health.

Chemical Structure and Properties

This compound is characterized by its two chlorine substituents located at the 2 and 8 positions of the octene chain. This structural configuration influences its chemical reactivity and biological interactions. The compound's molecular formula is C8H14Cl2, and it exhibits properties typical of alkenes, such as reactivity in addition reactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Toxicological Studies

A study evaluating the toxicity of chlorinated compounds found that this compound exhibited significant cytotoxic effects on mammalian cell lines. The research indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 25 µM, suggesting moderate toxicity compared to other chlorinated alkenes .

Environmental Impact

Research conducted on the environmental fate of chlorinated compounds highlighted that this compound undergoes photodegradation when exposed to sunlight, leading to the formation of less harmful byproducts. However, its persistence in aquatic environments raises concerns regarding long-term ecological effects .

Antimicrobial Activity

In related studies on chlorinated alkenes, compounds similar to this compound were tested for antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could inhibit bacterial growth effectively at concentrations ranging from 10 to 100 µg/mL . While direct studies on this compound are necessary for conclusive evidence, these findings suggest a potential for antimicrobial applications.

Data Table: Biological Activity Summary

Biological Activity Findings
Toxicity (IC50) ~25 µM in mammalian cell lines
Antimicrobial Activity Effective against bacteria (10-100 µg/mL)
Environmental Persistence Moderate persistence; photodegradable
Endocrine Disruption Potential Possible due to chlorine substituents

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